REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[Br:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[N:16][CH:17]=1.C(N(CC)CC)C>C(Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Br:11][C:12]1[CH:17]=[N:16][CH:15]=[C:14]([O:10][C:4]2[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=[C:2]([Cl:1])[CH:3]=2)[CH:13]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)OC)O
|
Name
|
|
Quantity
|
947 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)B(O)O
|
Name
|
|
Quantity
|
426 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.635 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was vigorously stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
CUSTOM
|
Details
|
the vessel was loosely capped
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo to a black residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a CombiFlash silica column
|
Type
|
WASH
|
Details
|
eluted with an ethyl acetate
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OC1=CC(=CC(=C1)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |